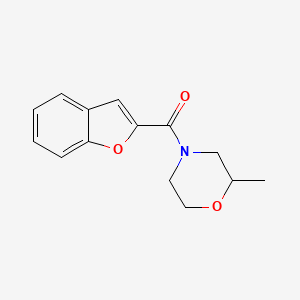
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone, also known as ABP-688, is a novel compound that has gained attention in the scientific community due to its potential applications in research. ABP-688 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.
Mécanisme D'action
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone acts as a PAM of mGluR5, which means it enhances the receptor's response to glutamate, the endogenous ligand. mGluR5 is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to glutamate. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone binds to a specific site on mGluR5, which is distinct from the glutamate binding site, and induces a conformational change that increases the receptor's affinity for glutamate. This results in the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.
Biochemical and Physiological Effects
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone enhances mGluR5-mediated intracellular calcium mobilization and activates the PI3K/Akt and ERK pathways. In vivo, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone enhances synaptic plasticity and improves cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has also been shown to reduce cocaine-seeking behavior in rats and alleviate anxiety and depression-like behaviors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which means it can be used to specifically study the role of this receptor in various physiological and pathological conditions. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone is also orally bioavailable and crosses the blood-brain barrier, which makes it suitable for in vivo studies. However, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has some limitations as well. It has a short half-life in vivo, which requires frequent dosing to maintain its effects. Additionally, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has some off-target effects, such as inhibition of the serotonin transporter, which may complicate its interpretation in some experiments.
Orientations Futures
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has several potential future directions for research. One direction is to investigate its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, addiction, anxiety, and depression. Another direction is to study its interaction with other neurotransmitter systems, such as dopamine and serotonin, and its role in regulating synaptic plasticity and learning and memory. Additionally, the development of more selective and potent mGluR5 PAMs may overcome some of the limitations of 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone and provide new tools for studying the role of mGluR5 in health and disease.
Méthodes De Synthèse
The synthesis of 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylmorpholine with 2-bromo-1-(benzofuran-2-yl)ethanone to form 1-(benzofuran-2-yl)-2-(2-methylmorpholin-4-yl)ethanone. This intermediate is then treated with 4-fluorobenzaldehyde in the presence of a palladium catalyst to form 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been extensively used in research to study the role of mGluR5 in various physiological and pathological conditions. For example, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has also been used to investigate the role of mGluR5 in addiction, anxiety, and depression. Additionally, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been used as a tool to study the downstream signaling pathways of mGluR5 and its interaction with other neurotransmitter systems.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-9-15(6-7-17-10)14(16)13-8-11-4-2-3-5-12(11)18-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRPVRPAFZSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)